

An In-depth Technical Guide to the Molecular Geometry of Triphenylantimony Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of **triphenylantimony** compounds, focusing on data derived from X-ray crystallographic studies. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding the structural characteristics of these compounds, which is crucial for predicting their reactivity, designing new derivatives, and elucidating structure-activity relationships.

Core Concepts in the Molecular Geometry of Triphenylantimony Compounds

The molecular geometry of **triphenylantimony** compounds is primarily dictated by the oxidation state of the central antimony (Sb) atom, which can be either +3 (Sb(III)) or +5 (Sb(V)). This difference in oxidation state leads to distinct coordination numbers and spatial arrangements of the phenyl and other coordinating ligands.

- **Triphenylantimony(III)** (Triphenylstibine, Ph_3Sb): In its trivalent state, **triphenylantimony**, also known as triphenylstibine, features a lone pair of electrons on the antimony atom. This results in a trigonal pyramidal geometry, analogous to ammonia and other pnictogen hydrides. The three phenyl groups are arranged in a propeller-like fashion.[\[1\]](#)[\[2\]](#)

- **Triphenylantimony(V) Compounds (Ph_3SbX_2)**: In the pentavalent state, the antimony atom is typically coordinated to five or six ligands. For compounds of the general formula Ph_3SbX_2 , where X represents anionic ligands such as halides, carboxylates, or oximes, the most common geometry is a trigonal bipyramidal (TBP) structure.[3][4] In this arrangement, the three phenyl groups usually occupy the equatorial positions, while the two more electronegative X ligands are situated in the axial positions.[3][4][5] Deviations from the ideal TBP geometry are common, leading to distorted structures.[3] In some instances, particularly with bidentate or bulky ligands, a square pyramidal geometry may be observed. Hexa-coordination can also occur, resulting in a distorted octahedral geometry.

Quantitative Molecular Geometry Data

The following tables summarize key bond lengths and angles for representative **triphenylantimony** compounds, as determined by single-crystal X-ray diffraction. These data provide a quantitative basis for understanding the steric and electronic influences on the molecular structure.

Table 1: Molecular Geometry of **Triphenylantimony(III)**

Compound	Sb-C Bond Length (\AA)	C-Sb-C Bond Angle ($^{\circ}$)	Geometry
Triphenylstibine (Ph_3Sb)	2.14 - 2.17	~95	Trigonal Pyramidal

Data sourced from references[1][2].

Table 2: Molecular Geometry of Selected **Triphenylantimony(V) Compounds**

Compound	Sb-C (equatorial) (Å)	Sb-X (axial) (Å)	C-Sb-C (equatorial) (°)	X-Sb-X (axial) (°)	Geometry
Ph ₃ SbCl ₂	~2.14	-	~154 (distorted)	-	Distorted Trigonal Bipyramidal
[Ph ₃ Sb(acetyl salicylate) ₂]	2.122(3) 2.127(2)	- (Sb-O)	2.1524(14)	-	Distorted Trigonal Bipyramidal
[Ph ₃ Sb(3- acetoxybenzo ate) ₂] ·CHCl ₃	2.1124(19) 2.1219(19)	- (Sb-O)	2.1228(13) 2.1410(12)	-	Distorted Trigonal Bipyramidal
Ph ₃ Sb{ON=C (Me)C ₅ H ₄ N- 2} ₂	-	-	-	172.78(7) (O- Sb-O)	Trigonal Bipyramidal

Data for Ph₃SbCl₂ sourced from reference[6]. Data for dicarboxylate complexes sourced from reference[3]. Data for the oxime complex sourced from reference[4]. Note that for some structures, not all angles are explicitly provided in the initial search results.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the precise molecular geometry of **triphenylantimony** compounds relies heavily on single-crystal X-ray diffraction (SC-XRD).[7][8] This technique provides unambiguous three-dimensional atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and overall molecular conformation.[7]

Crystallization

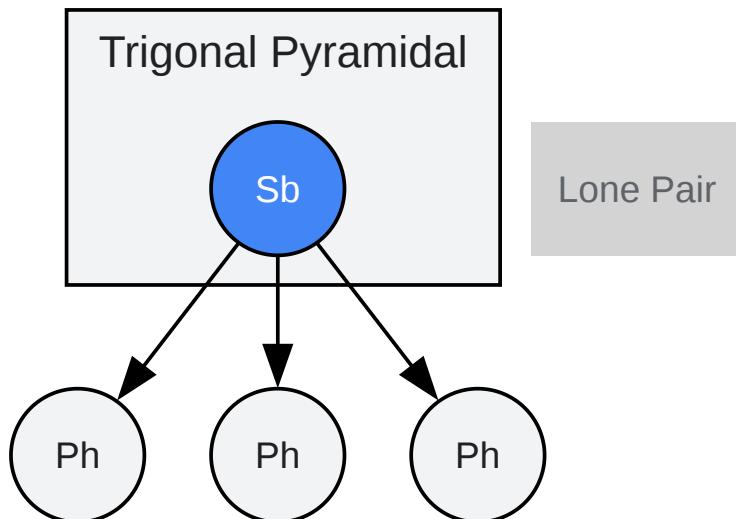
A high-quality single crystal is paramount for a successful SC-XRD experiment.[7] Given that many organometallic compounds, including **triphenylantimony** derivatives, can be sensitive to air and moisture, crystallization is often performed using anaerobic and anhydrous techniques,

such as in a glovebox or under an inert atmosphere.^[7] Common crystallization methods include:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
- Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.^[7]
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution, promoting crystallization.

Data Collection

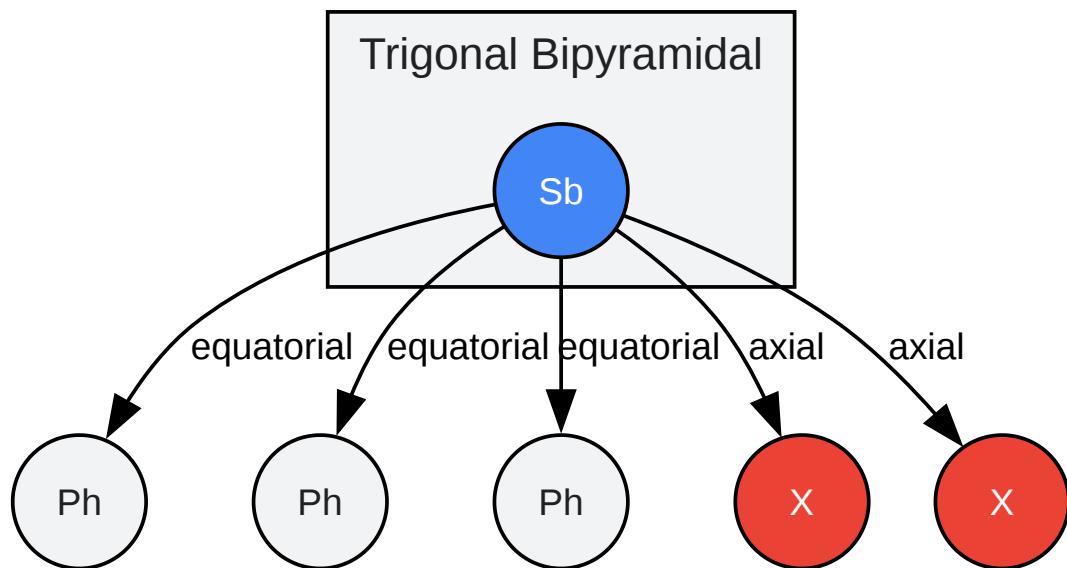
Once a suitable crystal (typically 30-300 microns in size) is obtained, it is mounted on a goniometer head at the center of the diffractometer.^[8] To minimize thermal motion of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures, typically around 100 K.^[7] The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a detector.^[8] The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities from all possible orientations.^[8]


Structure Solution and Refinement

The collected diffraction data, consisting of a series of images, are processed to determine the positions and intensities of the diffraction spots. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like antimony). The remaining atoms are located from subsequent difference Fourier maps. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.^[7] The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

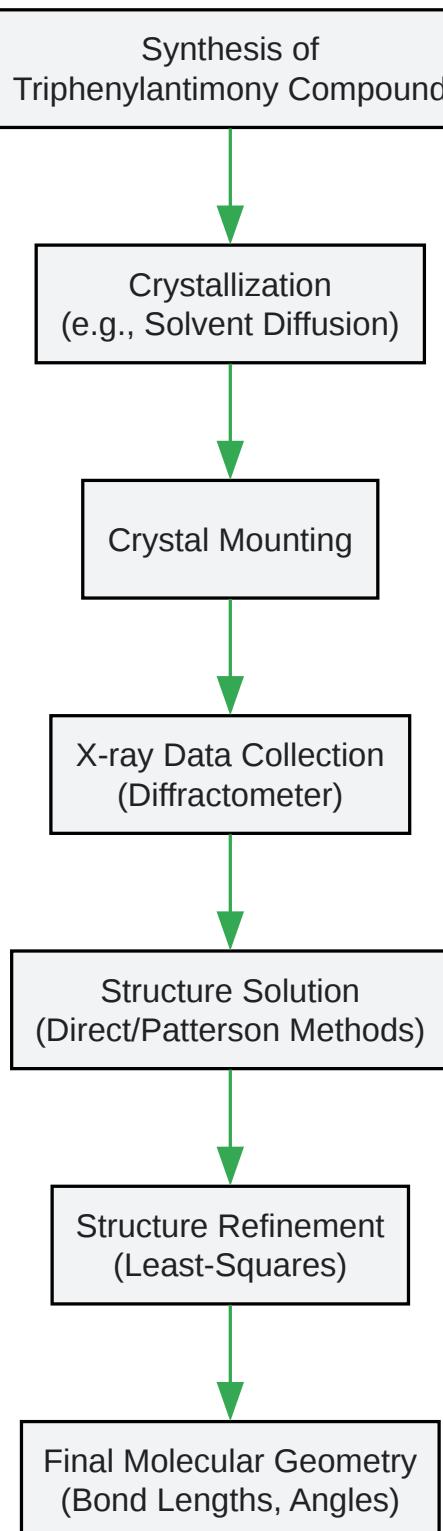
Visualization of Molecular Geometries

The following diagrams, generated using the DOT language, illustrate the fundamental molecular geometries of **triphenylantimony** compounds.


Molecular Geometry of Triphenylantimony(III)

[Click to download full resolution via product page](#)

Caption: Trigonal pyramidal geometry of **triphenylantimony(III)**.


Molecular Geometry of Triphenylantimony(V) Dihalides

[Click to download full resolution via product page](#)

Caption: Trigonal bipyramidal geometry of **triphenylantimony(V)** dihalides.

Experimental Workflow for SC-XRD

[Click to download full resolution via product page](#)

Caption: Simplified workflow for single-crystal X-ray diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 2. Triphenylstibine [chemeurope.com]
- 3. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes: crystal and molecular structure of Ph₃Sb{ON=C(Me)C₅H₄N-2}(2) - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of diphenylantimony(V) tribromide, dibromide chloride, and bromide dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry of Triphenylantimony Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#molecular-geometry-of-triphenylantimony-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com